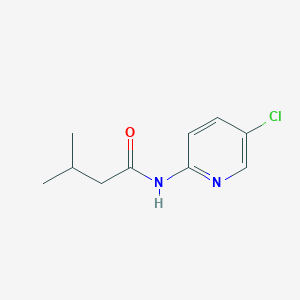
N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide, also known as MDMP, is a synthetic compound that belongs to the class of phenethylamines. It is a potent stimulant and entactogen, which means it can induce feelings of empathy, love, and emotional openness. MDMP has recently gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Scientific Research Applications
Bioactive Constituents and Pharmacological Activities
Research has identified compounds structurally related to N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide exhibiting various bioactive properties. For instance, studies have shown that certain derivatives possess inhibitory activities against enzymes like chymotrypsin and exhibit antimicrobial activities against pathogens such as Escherichia coli and Shigella boydii. These findings highlight the compound's potential in developing new antimicrobial agents (Atta-ur-rahman et al., 1997).
Antifungal and Antibacterial Properties
Derivatives of this compound have been explored for their antibacterial and antifungal properties. Novel synthesized compounds showed significant activities against various bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobial drugs (M. Helal et al., 2013).
Anticancer Activities
The exploration of structurally related compounds for anticancer activities has revealed promising results. For example, novel eugenol 1,2,3-triazole derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines, indicating the potential utility of this compound derivatives in cancer treatment (Mohammad Mahboob Alam, 2022).
Photodynamic Therapy Applications
Certain derivatives have been identified for their photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy (PDT) for cancer treatment. High singlet oxygen quantum yield and good fluorescence properties of these compounds suggest their potential effectiveness in PDT applications (M. Pişkin et al., 2020).
Endocrine Disrupting Effects and Reproductive Toxicity
Investigations into the endocrine-disrupting effects of structurally related compounds have highlighted potential reproductive toxicity concerns. Studies have shown that exposure to these compounds can affect birth weight and gestational age in humans and alter reproductive parameters in animal models, indicating the need for further research to understand their implications for reproductive health (M. Ghazipura et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-15-6-4-3-5-13(15)20-2)17(19)18-12-7-8-14-16(9-12)22-10-21-14/h3-9,11H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNKNUAAXCWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

